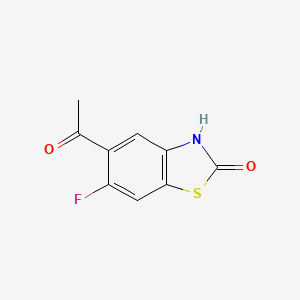

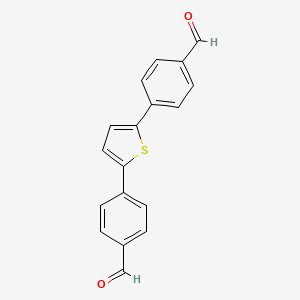

2,5-DI(4-Formylphenyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Semiconductors

2,5-DI(4-Formylphenyl)thiophene: is a valuable compound in the development of organic semiconductors . Due to its conjugated system and the presence of the thiophene ring, it contributes to the semiconductor’s ability to transport charges efficiently. This makes it an excellent candidate for use in organic field-effect transistors (OFETs), where it can help improve the device’s performance in terms of charge mobility and stability .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 2,5-DI(4-Formylphenyl)thiophene plays a crucial role in the fabrication of OLEDs . Its molecular structure allows for fine-tuning of the electronic properties, which is essential for achieving the desired color and brightness in OLED displays. The compound’s ability to facilitate electron transport is particularly beneficial in creating more energy-efficient and longer-lasting OLEDs .

Corrosion Inhibitors

The industrial application of 2,5-DI(4-Formylphenyl)thiophene includes its use as a corrosion inhibitor . Thiophene derivatives are known to form protective layers on metal surfaces, thereby preventing corrosion. This compound, with its specific functional groups, can be tailored to enhance its binding affinity to metal surfaces, offering improved protection against corrosive environments .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties , and 2,5-DI(4-Formylphenyl)thiophene is no exception. It has the potential to be used in the development of new drugs with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Its structure can be modified to target specific receptors or enzymes within the body, making it a versatile tool in medicinal chemistry .

Synthesis of Biologically Active Compounds

The compound serves as a building block in the synthesis of biologically active compounds . Its formyl groups are reactive sites that can undergo various chemical reactions, leading to the formation of complex molecules with potential biological activity. This makes it an important compound for researchers looking to design and synthesize new drugs or biological probes .

Material Science

In material science , 2,5-DI(4-Formylphenyl)thiophene is used in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers. These copolymers have applications in creating materials with specific electronic properties, such as conductive polymers that can be used in a variety of electronic devices .

Propiedades

IUPAC Name |

4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORIIBWJNVKTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698184 |

Source

|

| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193903-62-7 |

Source

|

| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4(3H,5H)-Furandione, 3-[(4-chlorophenyl)azo]- (9CI)](/img/no-structure.png)

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)

![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)